(4-甲氧基苯基)-吗啉-4-基甲硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

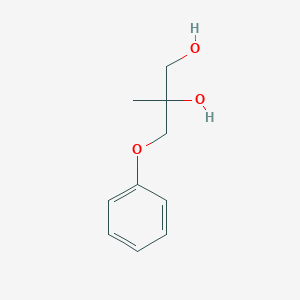

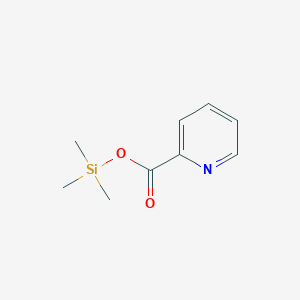

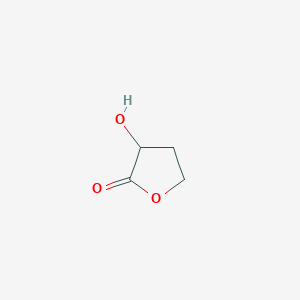

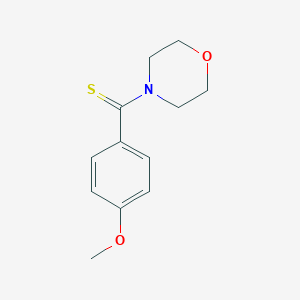

The compound "(4-Methoxyphenyl)-morpholin-4-ylmethanethione" is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. The methoxyphenyl group attached to the morpholine ring suggests that the compound could exhibit interesting chemical and biological properties. The morpholine derivatives have been widely studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various synthetic routes. For instance, the preparation of a morpholine derivative with a thiadiazole ring is described, where the compound is synthesized via an intermediate imidazo[2,1-b][1,3,4]thiadiazole derivative . Another study reports the synthesis of a tellurated morpholine derivative (L1) through the reaction of 4-(2-chloroethyl)morpholine hydrochloride with in situ generated ArTe- and Te2- under a nitrogen atmosphere . Additionally, a morpholine derivative is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, yielding 62.3% .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are confirmed using various spectroscopic techniques. For example, the crystal structure of a morpholine derivative with a thiadiazole ring is determined using X-ray crystallography, which reveals intermolecular interactions forming a supramolecular network . In another study, the molecular structure of tellurated morpholine derivatives is elucidated using 1H- and 13C{1H}-NMR spectroscopy, with HETCOR experiments used to assign overlapping signals .

Chemical Reactions Analysis

Morpholine derivatives can participate in complexation reactions with metals. The tellurated morpholine derivatives (L1 and L2) are shown to complex with palladium(II) and mercury(II), forming structures with square planar geometry around palladium and dimeric structures with bromo bridges between mercury atoms . These reactions highlight the potential of morpholine derivatives to act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized using various analytical techniques. Elemental analysis, IR spectrum, 1H NMR, and mass spectrometry are commonly used to establish the identity of these compounds . The stability and intermolecular charge transfer of a novel morpholine derivative are analyzed using natural bond orbital analysis, and its electronic properties are studied through HOMO-LUMO energy levels and Mulliken atomic charges .

Relevant Case Studies

Morpholine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown interesting antimicrobial activity . Molecular docking studies have been carried out to understand the antiviral activity and pharmacokinetic behavior of a morpholine derivative, providing insights into its potential as a therapeutic agent . These studies demonstrate the significance of morpholine derivatives in the development of new drugs and their role in medicinal chemistry.

科学研究应用

神经学研究应用

一个重要的应用领域是开发用于在帕金森病中成像LRRK2酶的新型PET试剂。合成[11C]HG-10-102-01,这是一种由(4-甲氧基苯基)-吗啉-4-基甲硫醚衍生的化合物,展示了它在神经学中的实用性,特别是用于帕金森病成像。这个合成过程,包括使用O-[11C]甲基化,突显了该化合物在为神经学研究生产高纯度放射标记化合物方面的作用 (Wang, Gao, Xu, & Zheng, 2017)。

抗氧化和抗癌活性

一项关于3-[(4-甲氧基苯基)氨基]丙酰肼的新衍生物的研究,其中包含(4-甲氧基苯基)-吗啉-4-基甲硫醚,显示出有希望的抗氧化和抗癌活性。这些衍生物表现出比抗坏血酸更高的抗氧化活性,并且对人类胶质母细胞瘤和三阴性乳腺癌细胞系表现出细胞毒作用。这表明了该化合物在开发针对氧化应激相关疾病和癌症的治疗方法中的潜力 (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020)。

生物活性化合物的合成

该化合物还被用作合成各种生物活性分子的中间体。例如,它已被用于合成展示潜在抗菌和降糖活性的吗啉衍生物。这些研究突显了它作为一个用于创造具有不同生物活性的化合物的支架的多功能性,为药物开发和材料科学开辟了新途径 (Bakare, John, Butcher, & Zalkow, 2005)。

除草活性

此外,(4-甲氧基苯基)-吗啉-4-基甲硫醚的衍生物已被用于研究其除草活性。研究三唑啉酮衍生物中包含这种化合物已经确定了有效的原始氧化酶抑制剂,可用于农业中控制稻田中的阔叶杂草。这凸显了该化合物在合成农业化学品方面的潜力,将其用途扩展到药用应用之外 (Luo, Jiang, Wang, Chen, & Yang, 2008)。

未来方向

属性

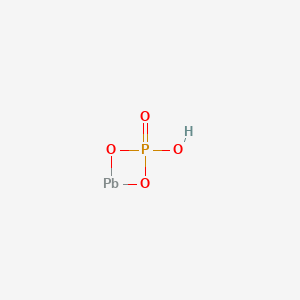

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBWKVNOLDBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30981151 |

Source

|

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |

CAS RN |

6392-01-4 |

Source

|

| Record name | NSC58869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。